1-Octylguanidine hemisulfate

Vue d'ensemble

Description

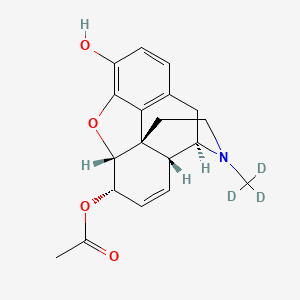

1-Octylguanidine hemisulfate is a guanidine derivative . It appears as a white to off-white powder or crystals .

Synthesis Analysis

The synthesis of 1-Octylguanidine hemisulfate involves the reaction of S-methylisothiourea sulfate with octylamine .Molecular Structure Analysis

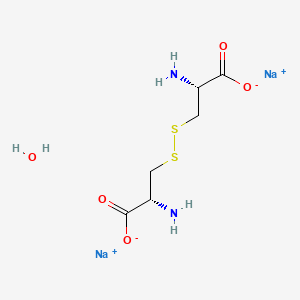

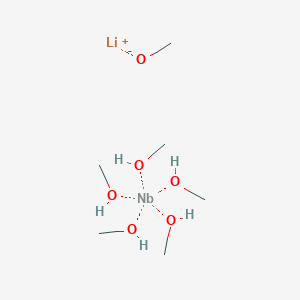

The molecular formula of 1-Octylguanidine hemisulfate is CH3(CH2)7NHC(=NH)NH2 · 1/2H2SO4 . Its molecular weight is 220.32 .Physical And Chemical Properties Analysis

1-Octylguanidine hemisulfate is a white to off-white powder or crystals . It has a solubility of 25mg/ml (2.5%) in methanol .Applications De Recherche Scientifique

Cardioprotective Effects

1-Octylguanidine hemisulfate has been investigated for its protective effects on the heart. Studies have explored its role as an inhibitor of permeability transition, particularly in hearts from hyperthyroid rats. It appears to mitigate myocardial damage induced by ischemia-reperfusion, making it a potential candidate for cardioprotection .

Electrophysiological Studies

Researchers have examined the effects of 1-Octylguanidine hemisulfate on the electrical activity of guinea pig hearts. By studying its impact on cardiac electrophysiology, scientists aim to understand its mechanisms of action and potential therapeutic applications .

Proline Biosynthesis Regulation

In green leaves, this compound has been investigated for its influence on proline biosynthesis. Proline plays essential roles in stress tolerance, osmoregulation, and plant growth. Understanding how 1-Octylguanidine hemisulfate affects proline metabolism could have implications for crop improvement and stress resilience .

Mécanisme D'action

Target of Action

1-Octylguanidine hemisulfate primarily targets the mitochondrial complex V . This complex plays a crucial role in the energy production process of cells, specifically in the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

Mode of Action

The compound interacts with its target by inhibiting the function of the mitochondrial complex V . This inhibition affects the production of ATP, leading to changes in the energy metabolism of the cell.

Biochemical Pathways

The primary biochemical pathway affected by 1-Octylguanidine hemisulfate is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP in the mitochondria. By inhibiting mitochondrial complex V, the compound disrupts this pathway, leading to a decrease in ATP production.

Pharmacokinetics

Like other guanidine derivatives, it is expected to have good solubility in water , which could potentially enhance its bioavailability.

Result of Action

The inhibition of ATP production by 1-Octylguanidine hemisulfate can lead to a variety of cellular effects. For instance, it has been observed to protect the heart from reperfusion damage in hyperthyroid rats . This suggests that the compound may have potential therapeutic applications in conditions related to energy metabolism and oxidative stress.

Action Environment

The action of 1-Octylguanidine hemisulfate can be influenced by various environmental factors. For example, the presence of certain cations can control the fate of the energy derived from oxidative metabolism in yeast mitochondria . This suggests that the efficacy and stability of the compound could be affected by the ionic environment in which it is used.

Safety and Hazards

Propriétés

IUPAC Name |

2-octylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H21N3.H2O4S/c2*1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2*2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVLDRWEFQROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(N)N.CCCCCCCCN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octylguanidine hemisulfate | |

CAS RN |

21409-35-8 | |

| Record name | 1-Octylguanidine hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)